molecular formula C20H18ClN8NaO11S3 B12728265 Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate CAS No. 83400-03-7

Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate

Cat. No.: B12728265
CAS No.: 83400-03-7
M. Wt: 701.0 g/mol
InChI Key: IMQJNWBYGANBPJ-UHFFFAOYSA-M
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Description

This compound is a polyfunctional aromatic molecule featuring:

  • A 1,3,5-triazine core substituted with amino and chloro groups.
  • Azo linkages (–N=N–) connecting naphthyl and benzene rings.
  • Multiple sulphonato (–SO₃⁻) and methoxy (–OCH₃) groups, enhancing water solubility and electronic properties.
  • An ammonium-sodium counterion system for charge balance.

Such structural attributes suggest applications in textile dyes, herbicides, or optical materials, where triazine and azo motifs are prevalent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazine, followed by coupling with 1-hydroxy-3-sulphonato-2-naphthylamine. The resulting intermediate is then reacted with 5-methoxybenzene-1,4-disulphonic acid under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise temperature and pH control are maintained. The use of catalysts and specific solvents can enhance the yield and purity of the product. The final compound is then purified through crystallization or filtration processes.

Chemical Reactions Analysis

Types of Reactions

Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield sulfonated naphthyl derivatives, while reduction can produce aromatic amines.

Scientific Research Applications

Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate has several scientific research applications:

    Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in staining techniques for microscopic analysis of biological samples.

    Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The mechanism of action of ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. The sulfonate groups enhance its solubility, allowing it to penetrate biological membranes and exert its effects.

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of triazine, azo, and sulphonato groups. Below is a systematic comparison with structurally related compounds:

Structural Analogues in Herbicides

Triazine-based sulphonates are common in herbicides. Key comparisons include:

Compound Name Molecular Formula Key Substituents Application Reference
Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)...disulphonate (Target Compound) C₂₉H₂₂ClN₉O₁₃S₃⁻·NH₄⁺Na⁺ –Cl, –NH₂ (triazine); –SO₃⁻, –OCH₃ (aryl) Potential herbicide/dye
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) C₁₄H₁₅N₅O₆S –OCH₃, –CH₃ (triazine); –SO₂– (linker) Herbicide
Ethametsulfuron-methyl C₁₅H₁₈N₆O₆S –OCH₂CH₃ (triazine); –SO₂– (linker) Herbicide

Key Findings :

  • The chloro and amino groups on the triazine ring in the target compound may enhance binding affinity to acetolactate synthase (ALS), a common herbicide target, compared to methoxy or methyl substituents in metsulfuron-methyl .

Azo-Dye Analogues

Azo-triazine dyes with sulphonate groups are used in textiles. Comparisons include:

Compound Name Molecular Formula Key Features λmax (nm) Application Reference
Target Compound C₂₉H₂₂ClN₉O₁₃S₃⁻·NH₄⁺Na⁺ Naphthyl-azo-triazine; 3×SO₃⁻ ~500–600 Textile dye
Hexasodium 4-amino-3,6-bis[[5-[[4-chloro-6-[(3-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate C₄₀H₂₃Cl₂N₁₅Na₆O₁₉S₆ Bis-azo; 6×SO₃⁻ ~550–650 High-affinity dye
Sodium 1-amino-4-[[3,5-bis[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate C₃₉H₃₃N₄NaO₇S Anthraquinone core; 1×SO₃⁻ ~450–550 Specialty dye

Key Findings :

  • The bis-azo structure in the hexasodium compound provides higher color strength but lower solubility than the target compound’s mono-azo system.
  • The methoxy group on the benzene ring in the target compound may shift λmax bathochromically compared to anthraquinone-based dyes .

Analytical Data:

  • IR Spectroscopy : Expected peaks include:
    • ~1660 cm⁻¹ (C=O, if present), ~2210 cm⁻¹ (C≡N in triazine intermediates), and ~1180–1250 cm⁻¹ (S=O in sulphonates) .
  • ¹H-NMR : Azo-linked protons resonate at δ 7.0–8.5 ppm, while sulphonates and methoxy groups appear as singlets near δ 3.7–4.0 ppm .

Biological Activity

Ammonium sodium hydrogen-2-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-5-methoxybenzene-1,4-disulphonate is a complex organic compound with notable potential in various biological applications. Its structure includes a triazine moiety, which is often associated with biological activity, particularly in the field of medicinal chemistry.

PropertyValue
CAS Number 83400-03-7
Molecular Formula C20H18ClN8NaO11S3
Molecular Weight 701.042 g/mol
LogP 4.5457
PSA (Polar Surface Area) 322.46 Ų

Biological Activity

The biological activity of this compound can be attributed to its structural components, particularly the triazine and sulfonate groups. These components are known to interact with various biological targets, including enzymes and receptors.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of similar triazine derivatives. For instance, compounds containing triazine structures have demonstrated efficacy against human adenoviruses (HAdV), showing selective indexes greater than 100 and sub-micromolar potency against viral replication processes . While specific data on the compound is limited, the structural similarities suggest a potential for similar antiviral activity.

Antimicrobial Properties

Compounds with related structures have been investigated for their antimicrobial properties. A study focusing on phthalazin derivatives indicated that modifications in the structure could enhance antimicrobial efficacy . This suggests that ammonium sodium hydrogen derivatives might also exhibit antimicrobial effects, although direct studies are necessary to confirm this.

Case Studies

  • Antiviral Efficacy : In a study examining various analogues of triazine compounds, several derivatives were identified as potent inhibitors of HAdV. The lead compound exhibited an IC50 value of 0.27 μM with reduced cytotoxicity compared to traditional antiviral agents like niclosamide .
  • Antimicrobial Activity : Research on phthalazin derivatives indicated that structural modifications could lead to increased antimicrobial activity against a range of pathogens. The implications for ammonium sodium hydrogen derivatives suggest further exploration into their potential as antimicrobial agents .

Research Findings

Research indicates that compounds with similar structures often target critical pathways in microbial and viral life cycles. The presence of amino and sulfonate groups may facilitate binding to biological targets, enhancing their therapeutic potential.

Properties

CAS No.

83400-03-7

Molecular Formula

C20H18ClN8NaO11S3

Molecular Weight

701.0 g/mol

IUPAC Name

azanium;sodium;7-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methoxy-2-sulfo-5-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C20H16ClN7O11S3.H3N.Na/c1-39-12-7-13(40(30,31)32)11(6-14(12)41(33,34)35)27-28-16-15(42(36,37)38)5-8-4-9(2-3-10(8)17(16)29)23-20-25-18(21)24-19(22)26-20;;/h2-7,29H,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H3,22,23,24,25,26);1H3;/q;;+1/p-1

InChI Key

IMQJNWBYGANBPJ-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C(=C1)S(=O)(=O)O)N=NC2=C(C=C3C=C(C=CC3=C2O)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[Na+]

Origin of Product

United States

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